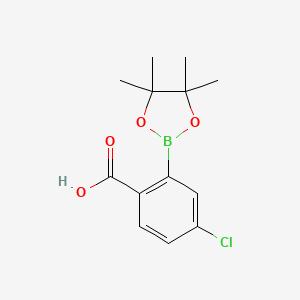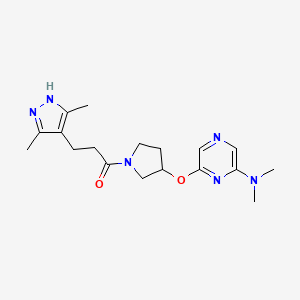
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H16ClNO3 and its molecular weight is 305.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Broad-Spectrum Cytotoxic Agents in Cancer Research
Focused library development of 2-phenylacrylamides, including analogs with furan substituents, has shown significant promise as broad-spectrum cytotoxic agents against various cancer cell lines. Notably, compounds such as (E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide exhibited broad-spectrum growth inhibition, demonstrating their potential as novel chemotherapeutic agents (Tarleton et al., 2013).
Solubility, Dissolution Enthalpy, and Entropy Studies
The solubility of N-hydroxymethyl acrylamide in various solvents, including furan, was analyzed to understand its thermodynamic properties better. Such studies are crucial for pharmaceutical applications where solubility and dissolution rates play a significant role in drug design and delivery (Li, Li, & Chen, 2016).
Mitigating Acrylamide and Furan in Food
Research on mitigating acrylamide and furanic compounds in food highlights the importance of understanding the formation and reduction of these potentially carcinogenic compounds in heat-treated foods. Strategies such as the use of asparaginase and thermal input reduction have been explored to reduce consumer intake and improve food safety (Anese et al., 2013).
Corrosion Inhibition
The development of photo-cross-linkable polymers, including those with acrylamide structures, has shown efficacy in inhibiting mild steel corrosion in acidic media. These findings are relevant for materials science, especially in developing coatings and treatments to protect metals in corrosive environments (Baskar et al., 2014).
Analysis of Heat-Induced Food Contaminants
Studies on the analysis of heat-induced food contaminants, including acrylamide and furan, emphasize the need for monitoring and reducing these compounds in food products. Understanding their formation and developing analytical methods for their detection are critical for food safety and regulatory compliance (Wenzl, Lachenmeier, & Gökmen, 2007).
Novel Chemical Compounds for Viral Inhibition
Research into novel chemical compounds for inhibiting viral enzymes, such as the SARS coronavirus helicase, has identified compounds with acrylamide structures as potent inhibitors. These studies contribute to the development of antiviral drugs and therapeutic agents (Lee et al., 2017).
Propiedades
IUPAC Name |
(E)-N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-13-4-1-3-12(11-13)15(19)8-9-18-16(20)7-6-14-5-2-10-21-14/h1-7,10-11,15,19H,8-9H2,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGFAOHKVWLTOY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C=CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)/C=C/C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)

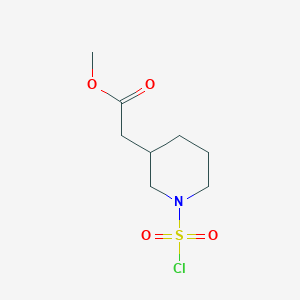
![N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2916819.png)
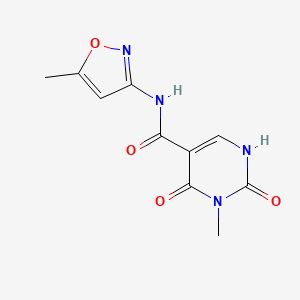

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2916825.png)
![Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2916826.png)
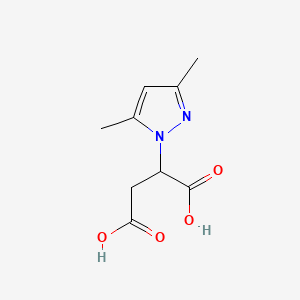
![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)
![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)
